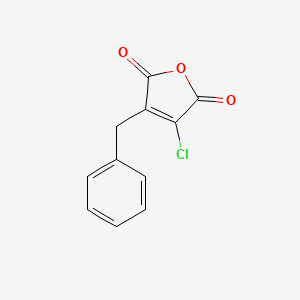

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Description

Properties

IUPAC Name |

3-benzyl-4-chlorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-8(10(13)15-11(9)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGXQXFLDQBYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation and Benzylation Approach

- The compound can be synthesized by halogenation of a suitable 2,5-dihydrofuran-2,5-dione precursor, followed by benzylation at the 3-position.

- Chlorination is typically achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled temperature conditions (0–40 °C) in inert organic solvents such as dichloromethane or acetonitrile.

- Benzylation involves nucleophilic substitution or addition reactions using benzyl chloride or benzyl bromide in the presence of bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, THF).

Oxidation of Hydroxyfuranone Precursors

- An alternative method involves oxidation of racemic dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone with chlorine in an inert organic solvent in the presence of powdered calcium oxide.

- This method, although described for a dimethyl-substituted analogue, offers insights into oxidation strategies that can be adapted for chlorinated dihydrofuran-diones.

- The reaction is conducted at temperatures between -10 °C to 50 °C, preferably 20–40 °C, under anhydrous conditions to prevent side reactions.

- The crude product is purified by recrystallization from solvents such as methyl tert-butyl ether, yielding high purity crystalline dihydrofuran-dione derivatives with yields up to 89%.

Multi-step Synthesis via Substituted Anilino Intermediates

- In more complex synthetic schemes, ethyl 2-(substituted anilino)-4-oxo-4,5-dihydrofuran-3-carboxylates are synthesized first, followed by benzylation using benzyl chloride analogs in the presence of potassium carbonate and potassium iodide in DMF.

- Thermal cyclization and reduction steps lead to the formation of tetrahydrofuroquinoline derivatives, which are structurally related and provide a framework for preparing substituted dihydrofuran-diones.

- Although this method is more elaborate and designed for furoquinoline derivatives, the benzylation and halogenation steps are relevant for preparing 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione.

Data Table: Summary of Preparation Conditions

Research Findings and Analysis

- The oxidation method using chlorine and calcium oxide in an organic solvent provides a highly efficient and reproducible route to dihydrofuran-diones, with minimal side products and high yields.

- Benzylation reactions proceed smoothly under mild conditions with potassium carbonate and potassium iodide as catalysts, ensuring selective substitution at the 3-position without affecting the dione moiety.

- Thermal cyclization and reduction steps, while more relevant for fused ring systems, demonstrate the versatility of the dihydrofuran scaffold and offer pathways to functionalized derivatives that could be adapted for the target compound.

- Purification by recrystallization from methyl tert-butyl ether or acetonitrile yields crystalline products with melting points around 58–59 °C, consistent with reported physical data for 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies highlight the significant biological activities associated with benzofuran derivatives, including 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione. These activities include:

- Anticancer Properties : Benzofuran compounds have been shown to exhibit strong anticancer effects. For instance, compounds derived from benzofuran structures have demonstrated efficacy against various cancer cell lines. Research indicates that specific derivatives can inhibit cell growth in ovarian cancer cells with IC50 values indicating potent activity .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that certain benzofuran derivatives possess significant antibacterial and antifungal activity, outperforming standard antibiotics in some cases . For example, compounds with chloro substituents have shown enhanced antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Benzofuran derivatives are noted for their anti-inflammatory activities. The structural characteristics of these compounds contribute to their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have enabled the efficient production of this compound:

- Microwave-Assisted Synthesis : This method has been employed to improve yields and reduce reaction times for synthesizing benzofuran derivatives .

- Free Radical Cyclization : A novel approach utilizing free radical mechanisms has been developed to construct complex benzofuran structures with high efficiency and selectivity .

Case Studies and Research Findings

Several case studies illustrate the applications of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in medicinal chemistry:

Mechanism of Action

The mechanism of action of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules . This interaction can lead to the inhibition of enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogs include diketopiperazines (e.g., albonoursin) and β-diketones (e.g., curcumin derivatives). Key differences lie in their core scaffolds and substituents:

| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione | Furan-2,5-dione | Benzyl (C₃), Chloro (C₄) | C₁₁H₇ClO₃ | 222.62 |

| Albonoursin (Diketopiperazine) | Piperazine-2,5-dione | Benzylidene (C₃), Isobutyl | C₁₄H₁₄N₂O₂ | 242.27 |

| Curcumin | β-Diketone | Methoxy, Aromatic rings | C₂₁H₂₀O₆ | 368.38 |

Key Observations :

- In contrast, diketopiperazines (e.g., albonoursin) rely on their amide bonds and conjugated systems for bioactivity .

Bioactivity and Pharmacokinetic Comparisons

- Antiviral Activity: Diketopiperazines like albonoursin exhibit potent anti-H1N1 activity (IC₅₀ = 6.8 μM) due to their conjugated diene systems and hydrogen-bonding capabilities . The absence of nitrogen atoms in 3-benzyl-4-chloro-furan-dione may limit similar mechanisms unless alternative pathways (e.g., halogen interactions) are involved.

- Enzyme Inhibition: β-Diketones such as curcumin act as DNMT1 inhibitors but suffer from poor bioavailability due to rapid metabolism. Synthetic analogs (e.g., TMC, DMCHC) address this by blocking metabolic sites (e.g., phenolic groups), suggesting that modifying the benzyl or chloro groups in the target compound could enhance stability .

Biological Activity

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (CAS No. 51627-58-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique dihydrofuran structure with a benzyl group and a chlorine substituent, which may contribute to its biological activity. The synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione typically involves multi-step organic reactions including cyclization and acylation processes.

Anticancer Properties

Research indicates that derivatives of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the induction of apoptosis through caspase activation and inhibition of tubulin polymerization, which is crucial for cancer cell division.

Table 1: Anticancer Activity of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.05 | Tubulin polymerization inhibition |

| MDA-MB-231 (Breast) | 0.08 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 0.06 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of specific kinases involved in cancer progression. The structural characteristics of the compound allow it to interact with active sites on these enzymes effectively.

Case Studies

-

Study on Antiproliferative Effects :

A recent study reported that 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione derivatives exhibit enhanced antiproliferative activity when substituents like methoxy groups are introduced at specific positions on the benzene ring. This modification resulted in compounds with IC50 values significantly lower than that of the parent compound . -

Mechanistic Insights :

In vitro assays demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. This effect was confirmed through flow cytometry analysis showing increased early and late apoptotic cell populations following treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.